![molecular formula C15H23NO2S B5823930 1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)

1-[(2,3,4-trimethylphenyl)sulfonyl]azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

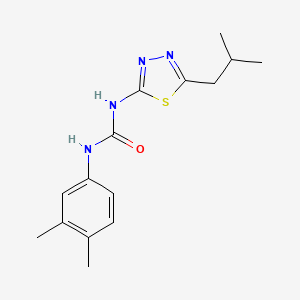

The compound “1-[(2,3,4-trimethylphenyl)sulfonyl]azepane” is a type of sulfonamide . Sulfonamides are a group of compounds that contain a functional group called a sulfonyl group attached to an amine group . They are known for their wide range of pharmacological activities .

Synthesis Analysis

While specific synthesis methods for “1-[(2,3,4-trimethylphenyl)sulfonyl]azepane” were not found, sulfonamides in general can be synthesized through a process called sulfonamidation . This involves the reaction of an amine with a sulfonyl chloride in the presence of a base .Molecular Structure Analysis

The molecular structure of “1-[(2,3,4-trimethylphenyl)sulfonyl]azepane” consists of an azepane ring, which is a seven-membered ring containing one nitrogen atom, attached to a sulfonyl group that is further attached to a 2,3,4-trimethylphenyl group .Applications De Recherche Scientifique

Oligonucleotide Synthesis

1-[(2,3,4-trimethylphenyl)sulfonyl]azepane serves as an efficient coupling reagent in the synthesis of oligonucleotides via the phosphotriester approach . Oligonucleotides are essential in molecular biology, genetics, and diagnostics. This compound facilitates the formation of phosphodiester bonds during oligonucleotide assembly.

Electrophilic Aromatic Substitution

In organic chemistry, electrophilic aromatic substitution (EAS) reactions play a crucial role in synthesizing benzene derivatives. The mesitylenesulfonyl group in 1-[(2,3,4-trimethylphenyl)sulfonyl]azepane can act as an electrophile, participating in EAS reactions to modify aromatic compounds . Researchers explore its reactivity in various aromatic systems.

Mécanisme D'action

The mechanism of action of sulfonamides involves the inhibition of bacterial dihydrofolic acid synthesis due to its structural similarity to para-aminobenzoic acid (PABA), an endogenous substrate . This inhibitory action disrupts the production of folic acid in bacteria, which is crucial for their growth and reproduction .

Propriétés

IUPAC Name |

1-(2,3,4-trimethylphenyl)sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-12-8-9-15(14(3)13(12)2)19(17,18)16-10-6-4-5-7-11-16/h8-9H,4-7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRICGGMACUYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCCC2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5823850.png)

![ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate](/img/structure/B5823861.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5823866.png)

![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5823880.png)

![4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine](/img/structure/B5823884.png)

![5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)

![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)